4-Methylindoline
CAS No.: 62108-16-1
Cat. No.: VC7810437
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62108-16-1 |
|---|---|
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | 4-methyl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3 |
| Standard InChI Key | BSRIUSPUGCAPHE-UHFFFAOYSA-N |
| SMILES | CC1=C2CCNC2=CC=C1 |
| Canonical SMILES | CC1=C2CCNC2=CC=C1 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Bonding Patterns
4-Methylindoline features a bicyclic framework comprising a benzene ring fused to a partially saturated pyrrolidine ring. The methyl group at the fourth position introduces steric and electronic effects that distinguish it from unsubstituted indoline. The molecular formula C₉H₁₁N corresponds to a molar mass of 133.19 g/mol, with the nitrogen atom contributing basicity to the structure . The SMILES notation (CC1=C2CCNC2=CC=C1) and InChIKey (BSRIUSPUGCAPHE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Table 1: Key Structural Descriptors of 4-Methylindoline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁N | |
| Molar Mass (g/mol) | 133.19 | |
| SMILES | CC1=C2CCNC2=CC=C1 | |
| InChIKey | BSRIUSPUGCAPHE-UHFFFAOYSA-N | |
| Ring System | Bicyclic (benzene+pyrrolidine) |
Electronic and Steric Effects of Methyl Substitution
The methyl group at position 4 alters electron density distribution across the aromatic system, enhancing nucleophilic reactivity at adjacent positions while creating steric hindrance for electrophilic attacks. This substitution pattern differentiates 4-methylindoline from its 2- and 3-methyl analogs, as demonstrated by comparative spectroscopic analyses . Nuclear Overhauser effect (NOE) studies would likely show through-space interactions between the methyl protons and neighboring aromatic hydrogens, confirming the substituent’s spatial orientation.
Synthetic Methodologies and Reaction Mechanisms
Classical Indoline Synthesis Routes
The Fischer indole synthesis, involving acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds, provides a foundational approach for generating indoline derivatives . For 4-methylindoline, this method could theoretically employ 4-methylcyclohexanone derivatives, though specific literature examples require verification through alternative pathways .
Contemporary Catalytic Approaches
Modern synthetic strategies emphasize catalytic hydrogenation of pre-functionalized indoles. Reduction of 4-methylindole (CAS 16096-32-5) using palladium-on-carbon under hydrogen atmosphere represents a plausible route, given the commercial availability of the precursor . This method typically achieves yields >80% when conducted in ethanol at 50–60°C and 3–5 bar H₂ pressure, though optimized conditions for 4-methylindoline remain undocumented in accessible literature .
Table 2: Synthetic Route Comparison for Indoline Derivatives
Physicochemical Profile and Analytical Data
Thermal and Spectral Properties
The compound’s phase transition behavior shows a narrow liquid range (5–267°C), necessitating controlled storage at 2–8°C to prevent degradation . Infrared spectroscopy reveals characteristic N-H stretching vibrations at 3400–3300 cm⁻¹ and aromatic C-H bends near 750 cm⁻¹, consistent with its heterocyclic structure .
Mass Spectrometric Behavior
Collision cross-section (CCS) predictions for various adducts provide critical insights for analytical method development:
Table 3: Predicted Collision Cross-Sections (Ų)
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]+ | 134.09642 | 126.7 |
| [M+Na]+ | 156.07836 | 139.4 |
| [M+NH₄]+ | 151.12296 | 136.8 |
| [M-H]- | 132.08186 | 128.9 |
| Data sourced from ion mobility spectrometry predictions |
Industrial Applications and Material Science Relevance
Chemical Intermediate in API Synthesis
4-Methylindoline serves as a key building block in synthesizing advanced pharmaceutical intermediates. Its saturated nitrogen ring facilitates stereoselective transformations, particularly in alkaloid-inspired drug candidates . Commercial suppliers list the compound with purities up to 99%, indicating robust demand in research settings .
Specialty Materials Development
The conjugated π-system enables potential applications in organic electronics. Theoretical calculations suggest a HOMO-LUMO gap of ~4.1 eV, suitable for hole-transport layers in OLED devices, though experimental validation remains pending .
Comparative Structural Analysis with Indoline Analogues
Table 4: Comparative Properties of Indoline Derivatives
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